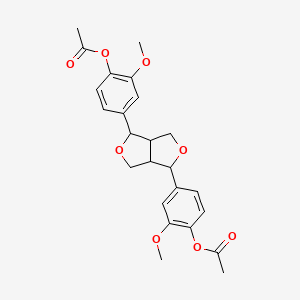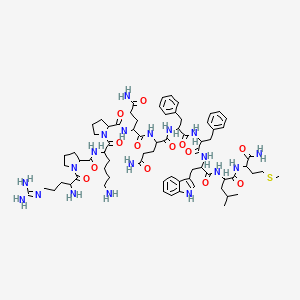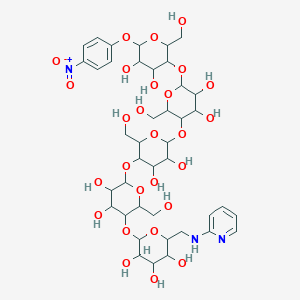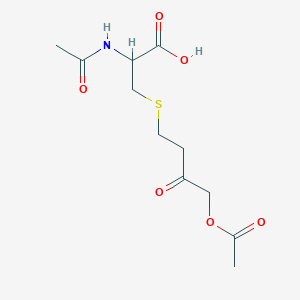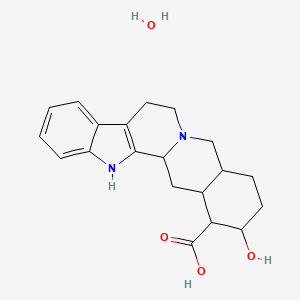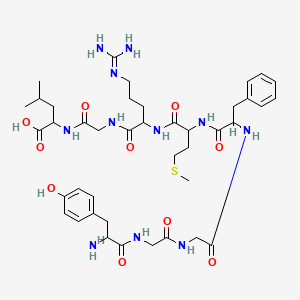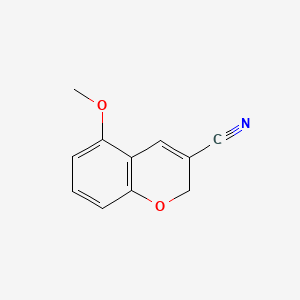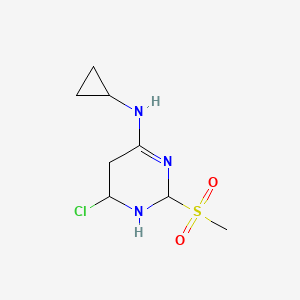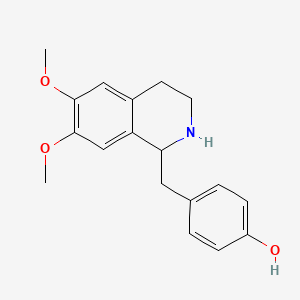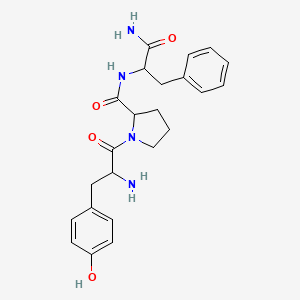
beta-Casomorphin (1-3) amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Casomorphin (1-3) amide: is a peptide fragment derived from the milk protein casein. It consists of three amino acids: tyrosine, proline, and phenylalanine, with an amide group at the C-terminus. This compound is part of the larger family of casomorphins, which are known for their opioid-like activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Casomorphin (1-3) amide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical protecting groups used are Fmoc (9-fluorenylmethyloxycarbonyl) for the amino group and tBu (tert-butyl) for the side chains. The synthesis is carried out under mild conditions to prevent racemization and degradation of the peptide .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Casomorphin (1-3) amide primarily undergoes hydrolysis and enzymatic degradation. It is resistant to oxidation and reduction due to the absence of reactive functional groups like thiols or aldehydes .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can hydrolyze the peptide bonds.
Enzymatic Degradation: Proteolytic enzymes such as trypsin and chymotrypsin can cleave the peptide bonds.
Major Products: The major products formed from these reactions are the individual amino acids: tyrosine, proline, and phenylalanine .
Wissenschaftliche Forschungsanwendungen
Beta-Casomorphin (1-3) amide has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and degradation.
Biology: Investigated for its role in modulating gut motility and electrolyte absorption.
Medicine: Explored for its potential analgesic and sedative effects due to its opioid-like activity.
Industry: Utilized in the development of functional foods and nutraceuticals.
Wirkmechanismus
Beta-Casomorphin (1-3) amide exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This binding mimics the action of endogenous opioids, leading to analgesic and sedative effects. The peptide also influences gastrointestinal functions by modulating gut motility and electrolyte absorption .
Vergleich Mit ähnlichen Verbindungen
Beta-Casomorphin (1-4): Contains an additional proline residue.
Beta-Casomorphin (1-5): Contains an additional glycine residue.
Beta-Casomorphin (1-7): Contains additional proline, glycine, and isoleucine residues.
Uniqueness: Beta-Casomorphin (1-3) amide is unique due to its shorter peptide chain, which makes it more resistant to enzymatic degradation compared to longer casomorphins. This property enhances its stability and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c24-18(13-16-8-10-17(28)11-9-16)23(31)27-12-4-7-20(27)22(30)26-19(21(25)29)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,28H,4,7,12-14,24H2,(H2,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJGAZXRLWHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![butyl [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate](/img/structure/B12323005.png)
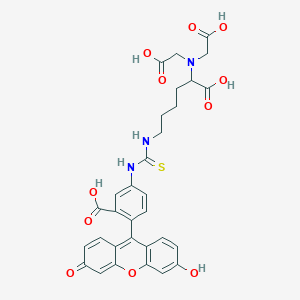
![[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl] hydrogen sulfate](/img/structure/B12323032.png)
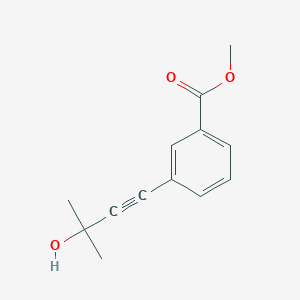
![1-(1,2,3-Benzothiadiazol-6-Yl)-3-[2-(Cyclohex-1-En-1-Yl)ethyl]urea](/img/structure/B12323048.png)
